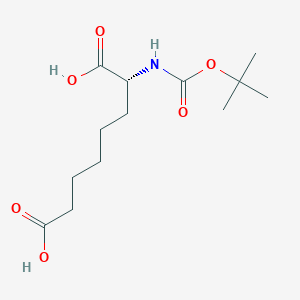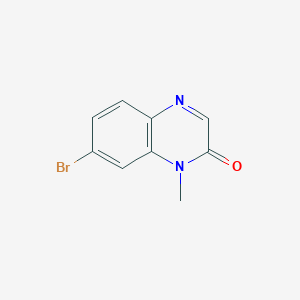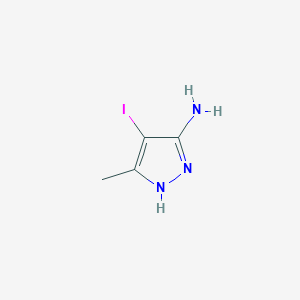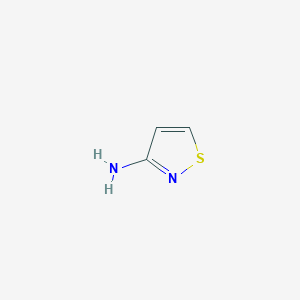
((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride” is an isomer that plays a role in the synthesis of pharmaceuticals, such as Abacavir Sulphate, which is an antiretroviral medication used to prevent and treat HIV/AIDS. This particular isomer is considered an undesired byproduct in the synthesis process .
Synthesis Analysis
The synthesis of the undesired isomer “((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride” involves several steps. Initially, racemic Vince Lactam is resolved into its enantiomers using a chiral stationary phase. The undesired (+) Lactam is then protected and subsequently reacted with amines to form a protected lactam derivative. This intermediate is reduced to form an amide compound, which is then hydrolyzed to yield the undesired isomer of amino alcohol compound .
Molecular Structure Analysis
While the provided papers do not directly analyze the molecular structure of “((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride,” similar compounds have been characterized using techniques such as FTIR, HR-MS, 1H-NMR, 13C-NMR spectral analysis, and single crystal X-ray diffraction study. These methods are essential for establishing the structure of related compounds and can be applied to the analysis of “((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride” .
Chemical Reactions Analysis
The undesired isomer can be involved in further chemical reactions, particularly as a starting material in the synthesis of other compounds. The specific reactions it undergoes after its formation were not detailed in the provided papers. However, the synthesis process itself involves reactions such as protection/deprotection, reduction, and hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of “((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride” include its ability to be separated from its desired isomer using enantioselective high-performance liquid chromatography (HPLC). The method developed for this separation was validated according to ICH guidelines, ensuring its reliability for assessing the purity and concentration of the compound. The limit of detection (LOD) and limit of quantitation (LOQ) for the undesired isomer were found to be 0.6µg/ml and 2.0µg/ml, respectively .
Safety and Hazards
The compound is classified as a skin sensitizer and is harmful to aquatic life with long-lasting effects . It may cause an allergic skin reaction and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and avoiding release to the environment .
Propriétés
IUPAC Name |
[(1R,4S)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)4-8;/h1-2,5-6,8H,3-4,7H2;1H/t5-,6+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJSXBUVSKWALM-RIHPBJNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1N)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride | |
CAS RN |
287717-44-6 |
Source


|
| Record name | [(1R,4S)-4-aminocyclopent-2-en-1-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1281609.png)











